molecular formula C22H23N3O2 B12890767 (5E)-5-{[2-Ethoxy-4-(piperidin-1-yl)phenyl]imino}quinolin-8(5H)-one CAS No. 143555-24-2

(5E)-5-{[2-Ethoxy-4-(piperidin-1-yl)phenyl]imino}quinolin-8(5H)-one

Cat. No.: B12890767
CAS No.: 143555-24-2
M. Wt: 361.4 g/mol
InChI Key: LZOCIQVTUWLMII-UHFFFAOYSA-N
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Description

5-((2-Ethoxy-4-(piperidin-1-yl)phenyl)imino)quinolin-8(5H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, an ethoxy group, and a piperidinyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Ethoxy-4-(piperidin-1-yl)phenyl)imino)quinolin-8(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((2-Ethoxy-4-(piperidin-1-yl)phenyl)imino)quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Piperidine in the presence of a suitable leaving group and base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((2-Ethoxy-4-(piperidin-1-yl)phenyl)imino)quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Piperidine: A simpler compound with a piperidinyl group.

Uniqueness

5-((2-Ethoxy-4-(piperidin-1-yl)phenyl)imino)quinolin-8(5H)-one is unique due to its combination of a quinoline core, ethoxy group, and piperidinyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

143555-24-2

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

5-(2-ethoxy-4-piperidin-1-ylphenyl)iminoquinolin-8-one

InChI

InChI=1S/C22H23N3O2/c1-2-27-21-15-16(25-13-4-3-5-14-25)8-9-19(21)24-18-10-11-20(26)22-17(18)7-6-12-23-22/h6-12,15H,2-5,13-14H2,1H3

InChI Key

LZOCIQVTUWLMII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCCCC2)N=C3C=CC(=O)C4=C3C=CC=N4

Origin of Product

United States

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